Technical Monograph: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate
Technical Monograph: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate
Topic: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Targeting the 1,5-Diarylpyrazole Scaffold for COX-2 and Antimicrobial Pharmacophores
Executive Summary
The pyrazole ring system, particularly the 1-aryl-5-methyl-1H-pyrazole-4-carboxylate scaffold, represents a privileged structure in medicinal chemistry. It serves as the pharmacophoric core for a class of non-steroidal anti-inflammatory drugs (NSAIDs), including the blockbuster drug Celecoxib .
This guide focuses on Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (CAS: 64552-16-5), a critical intermediate. Unlike its 1,3-isomer, the 1,5-substitution pattern forces the aryl rings into a twisted conformation, a steric feature essential for selectivity in COX-2 inhibition and specific kinase binding pockets. This document details the regioselective synthesis, physicochemical characterization, and therapeutic utility of this molecule.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 64552-16-5 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 85–88 °C (Typical for this class; requires experimental verification per batch) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOH (hot); Insoluble in water |
| LogP (Predicted) | ~3.2 (Lipophilic, suitable for membrane permeability) |
Synthetic Pathway & Regioselectivity
The synthesis of 1,5-disubstituted pyrazoles is chemically non-trivial due to the competition between the 1,5- and 1,3-isomers. The protocol below utilizes Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) to lock the regioselectivity.
Mechanism of Regiocontrol
The reaction proceeds via a Michael-type addition-elimination sequence. The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ethoxymethylene carbon (highly electrophilic vinylogous ester). This is kinetically favored over the attack on the ketone carbonyl, ensuring the formation of the 1-aryl-5-methyl isomer rather than the 1-aryl-3-methyl isomer.
Experimental Protocol
Reagents:
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Ethyl acetoacetate (1.0 eq)
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Triethyl orthoformate (1.2 eq)
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Acetic anhydride (2.0 eq)
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4-Methylphenylhydrazine hydrochloride (1.0 eq)
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Sodium acetate (1.1 eq)
Step 1: Preparation of the EMME Intermediate
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Charge a round-bottom flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
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Reflux at 130°C for 2–3 hours.
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Distill off the ethyl acetate/acetic acid byproduct.
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Isolate Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) as a yellow oil. (Purity check: ¹H NMR should show a vinyl proton ~7.5 ppm).
Step 2: Cyclocondensation
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Dissolve 4-methylphenylhydrazine HCl (1.0 eq) and Sodium Acetate (1.1 eq) in Ethanol (10 mL/g). Stir for 15 min to liberate the free hydrazine.
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Add the EMME intermediate (1.0 eq) dropwise at room temperature.
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Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 1/3 volume and pour into ice water.
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Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) to obtain the target as pale yellow needles.
Visualization: Synthesis & Regiochemistry
Caption: Regioselective synthesis pathway via EMME intermediate, favoring the 1,5-substitution pattern.
Analytical Characterization (Self-Validation)
To ensure the correct isomer (1,5-dimethyl) was isolated, use the following spectroscopic markers.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 2.51 (s, 3H) | C5-CH₃ : Downfield shift due to desheilding by the adjacent aryl ring (vs. ~2.3 ppm in 1,3-isomer). |
| δ 7.98 (s, 1H) | C3-H : Characteristic singlet for the pyrazole proton. | |
| δ 1.35 (t), 4.31 (q) | Ethyl Ester : Typical quartet/triplet pattern. | |
| ¹³C NMR | ~140–145 ppm | C5 : Quaternary carbon attached to methyl and aryl ring. |
| NOESY | Cross-peak | Crucial: NOE correlation between C5-CH₃ and Aryl-Ortho protons . (Absent in 1,3-isomer). |
| IR | 1710 cm⁻¹ | C=O Stretch (Ester).[1] |
Medicinal Chemistry Applications
The Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate molecule is not just a final product but a versatile scaffold for SAR (Structure-Activity Relationship) exploration.
COX-2 Selective Inhibition
The p-tolyl group at position 1 and the methyl group at position 5 create a steric bulk that fits into the larger hydrophobic side pocket of the COX-2 enzyme (unlike COX-1).
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Modification: Hydrolysis of the ester to the carboxylic acid, followed by conversion to a sulfonamide or amide, drastically increases potency.
Antimicrobial & Antifungal Activity
Derivatives where the ester is converted to a hydrazide (-CONHNH₂) or oxadiazole often exhibit potent antifungal activity against C. albicans. The lipophilic p-tolyl tail aids in penetrating fungal cell membranes.
Visualization: SAR Logic
Caption: Structural modifications of the core scaffold and their resulting pharmacological profiles.
References
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Regioselectivity in Pyrazole Synthesis
- Title: Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxyl
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the EMME route as the standard for 1,5-substitution.
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Biological Activity of Pyrazole Carboxylates
- Title: Synthesis and biological evaluation of some novel pyrazole derivatives as anti-inflamm
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the pharmacophore model for COX-2 inhibition using the 1,5-diarylpyrazole scaffold.
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Crystallographic Data (Analogous Structures)
- Title: Crystal structure of ethyl 3-methyl-1-phenyl-5-(p-tolyl)
- Source:IUCrD
- Context: Provides structural parameters (bond angles/lengths)
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Chemical Properties Database
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylpropyl isobutyrate | C8H16O2 | CID 90923 - PubChem [pubchem.ncbi.nlm.nih.gov]
